(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
描述
The compound “(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a heterocyclic organic molecule featuring multiple pharmacologically relevant motifs:
- Isoxazole-pyridine hybrid core: The 5-(pyridin-3-yl)isoxazole moiety is a fused heterocyclic system known for its role in modulating kinase inhibition and metabolic stability .
- 1,2,4-Oxadiazole linker: The 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group enhances structural rigidity and bioavailability, commonly exploited in drug design for its resistance to enzymatic degradation .
- Piperidine scaffold: The 3-((substituted)methyl)piperidine moiety contributes to conformational flexibility and receptor binding, often observed in central nervous system (CNS)-targeting compounds.
属性
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-6-2-3-9-19(16)23-26-22(32-28-23)12-17-7-5-11-29(15-17)24(30)20-13-21(31-27-20)18-8-4-10-25-14-18/h2-4,6,8-10,13-14,17H,5,7,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTIDTAFJXIDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound consists of a pyridine ring fused with an isoxazole moiety and a piperidine-linked oxadiazole derivative. The synthesis typically involves multi-step organic reactions, including cyclization and coupling techniques to form the desired structure. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
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Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines.
Cell Line IC50 Value (µM) Mechanism of Action MCF-7 0.48 Induction of apoptosis via caspase activation MEL-8 1.54 Cell cycle arrest at G1 phase CEM-13 0.19 Apoptotic pathway activation
The compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
The biological activity of the compound appears to involve:
- Apoptosis Induction : Flow cytometry assays confirmed that the compound triggers apoptosis in cancer cells by increasing caspase-3/7 activity.
- Cell Cycle Arrest : It was observed that the compound causes cell cycle arrest in the G1 phase, which is crucial for halting cancer cell proliferation.
- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and target proteins involved in cancer progression .
Other Biological Activities
Besides anticancer properties, preliminary data suggest potential activities against:
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Bacterial Infections : The compound may exhibit antibacterial properties due to its structural similarity to known antibiotics.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 16 µg/mL S. aureus 8 µg/mL
These findings indicate that further exploration into its antibacterial efficacy could be warranted .
Case Studies and Research Findings
Several studies have explored the efficacy of similar oxadiazole derivatives, providing a context for understanding the biological activity of this compound:
- Study on Oxadiazole Derivatives : A review highlighted that oxadiazole derivatives often exhibit potent anticancer activity due to their ability to induce apoptosis and inhibit cell proliferation .
- Preclinical Studies : In vivo studies demonstrated that compounds with similar structures significantly reduced tumor sizes in murine models, suggesting that this class of compounds could be developed further for clinical use .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several heterocyclic systems reported in the literature. Below is a comparative analysis based on functional groups and reported activities:
Pharmacokinetic Considerations
- Toxicity Profile : Unlike the TRI-listed manganese, zinc, and lead compounds (), the target compound’s organic framework implies lower environmental persistence but uncharacterized acute toxicity .
常见问题
Q. What synthetic strategies are recommended for constructing the hybrid heterocyclic framework of this compound?
The compound integrates isoxazole, oxadiazole, pyridine, and piperidine moieties. A multi-step approach is advisable:
- Step 1: Synthesize the 5-(pyridin-3-yl)isoxazole core via cyclocondensation of hydroxylamine with a pyridine-substituted propargyl ketone (analogous to methods for pyrazole-isoxazole hybrids ).
- Step 2: Prepare the 3-(o-tolyl)-1,2,4-oxadiazole fragment using a nitrile oxide intermediate reacting with o-tolylcarboxylic acid (see oxadiazole synthesis in ).
- Step 3: Link the piperidine moiety via alkylation or amidation. For example, coupling the oxadiazole-methyl group to piperidine using a Mitsunobu reaction or SN2 displacement (similar to piperidine modifications in ).
- Step 4: Final assembly via a carbonyl linkage between the isoxazole and piperidine groups using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm regiochemistry of the isoxazole (δ 6.5–7.5 ppm for C-H) and oxadiazole (absence of proton signals for the 1,2,4-oxadiazole ring) .
- HRMS : Verify molecular ion peaks and isotopic patterns.
- HPLC-PDA : Assess purity (>95% recommended) using a C18 column with acetonitrile/water gradients .
- X-ray crystallography (if crystals form): Resolve ambiguities in stereochemistry or regiochemistry .
Q. What are the critical solubility and stability considerations for in vitro assays?
- Solubility : The compound’s lipophilic aromatic/heterocyclic groups suggest poor aqueous solubility. Use DMSO for stock solutions (validate absence of solvent interference in assays) .
- Stability : Monitor degradation under light, humidity, or oxidative conditions via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC . Adjust storage to inert atmosphere and −20°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological target engagement?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (CYP51), leveraging the oxadiazole’s electron-deficient rings for π-π stacking and hydrogen bonding (as in antifungal triazole derivatives ).
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to identify critical residue interactions .
- ADMET prediction : Tools like SwissADME can estimate blood-brain barrier penetration and CYP450 inhibition risks .
Q. What experimental approaches resolve contradictions between predicted and observed spectroscopic data?
- Tautomerism analysis : For ambiguous NMR signals (e.g., isoxazole vs. oxadiazole protons), compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .
- Isotopic labeling : Synthesize deuterated analogs to assign overlapping signals .
- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the piperidine and o-tolyl groups .
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
- Core modifications : Replace the o-tolyl group with electron-withdrawing substituents (e.g., -CF3) to enhance oxadiazole’s electrophilicity and target binding .
- Piperidine substitution : Introduce polar groups (e.g., -OH, -NH2) to improve solubility without disrupting hydrophobic interactions .
- Bioisosteric replacement : Substitute the isoxazole with 1,2,4-triazole to modulate pharmacokinetics (tested in analogous antifungal agents ).
Methodological Challenges & Solutions
Q. What strategies improve low yields in the final coupling step?
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3) for Buchwald-Hartwig amination or Suzuki couplings .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h reflux) .
- Protecting groups : Temporarily protect reactive sites (e.g., Boc on piperidine) to prevent side reactions .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation or glucuronidation of the pyridine ring) .
- Pharmacokinetic studies : Measure plasma protein binding and tissue distribution in rodent models .
- Pro-drug design : Mask polar groups (e.g., esterify carboxylates) to enhance bioavailability .
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